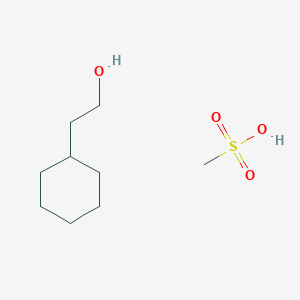![molecular formula C19H15ClN4O2S2 B14435707 N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide CAS No. 82588-53-2](/img/structure/B14435707.png)
N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[330]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the chlorophenyl and sulfonamide groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclic thiazole derivatives, chlorophenyl-substituted compounds, and sulfonamide-containing molecules. Examples include:
- 7-bromo-1,4,8-triphenyl-2,3-benzo[3.3.0]octa-2,4,7-trien-6-one
- Octachlorobicyclo[3.3.0]octa-1,4,6-triene
Uniqueness
N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
82588-53-2 |
|---|---|
Molekularformel |
C19H15ClN4O2S2 |
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
N-[[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H15ClN4O2S2/c1-13-2-8-16(9-3-13)28(25,26)23-21-12-17-18(14-4-6-15(20)7-5-14)22-19-24(17)10-11-27-19/h2-12,23H,1H3 |
InChI-Schlüssel |
KDKDTEQJJWTRHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


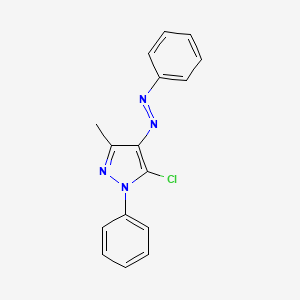
![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
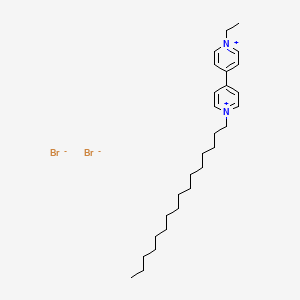

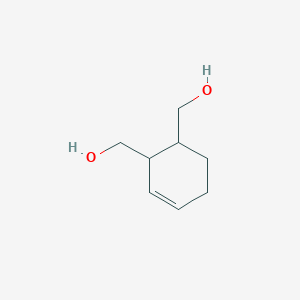
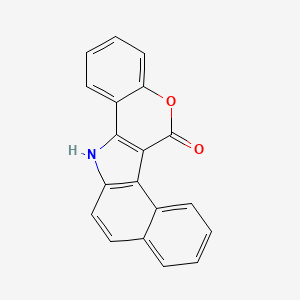
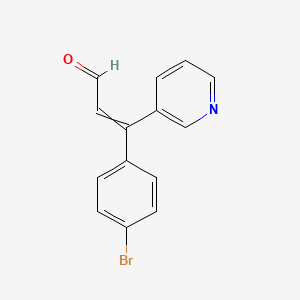
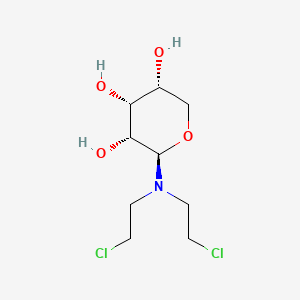
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
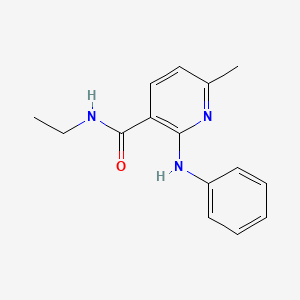
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
